

Application Notes and Protocols: Anacetrapib Treatment in ApoE*3Leiden.CETP Transgenic Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and experimental protocols for the treatment of ApoE*3Leiden.CETP transgenic mice with **Anacetrapib**, a potent inhibitor of the cholesteryl ester transfer protein (CETP). This information is intended to guide researchers in designing and conducting preclinical studies to evaluate CETP inhibitors for the treatment of dyslipidemia and atherosclerosis.

Introduction

The ApoE3Leiden.CETP transgenic mouse is a well-established translational model for human hyperlipidemia and atherosclerosis.[1][2] These mice, expressing the human APOE3Leiden variant and the human CETP gene, exhibit a human-like lipoprotein profile and response to lipid-lowering therapies.[3][4][5] **Anacetrapib** is a CETP inhibitor that has been shown to decrease low-density lipoprotein cholesterol (LDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in clinical trials.[6][7] In the ApoE*3Leiden.CETP mouse model, **Anacetrapib** has demonstrated significant anti-atherosclerotic effects, primarily attributed to the reduction of non-HDL-cholesterol.[6][7]

Key Findings from Preclinical Studies

Treatment with **Anacetrapib** in ApoE*3Leiden.CETP mice leads to several key outcomes:



- Dose-dependent inhibition of CETP activity: Anacetrapib effectively inhibits plasma CETP activity in a dose-dependent manner.[6]
- Modulation of Lipid Profile: It significantly decreases non-HDL-C and triglycerides while markedly increasing HDL-C.[3][6]
- Reduction in Atherosclerosis: **Anacetrapib** treatment results in a dose-dependent reduction in the development of atherosclerotic lesions.[6][7]
- Improved Plaque Stability: Higher doses of Anacetrapib have been associated with an increase in the plaque stability index.[6]
- Additive Effects with Statins: When combined with atorvastatin, Anacetrapib shows additive anti-atherogenic effects.
- Mechanism of Action: The primary mechanism for (V)LDL-C reduction involves CETP inhibition leading to remodeled VLDL particles that are more readily cleared by the liver.[8] Additionally, a CETP-independent mechanism involving the reduction of plasma proprotein convertase subtilisin/kexin type 9 (PCSK9) levels has been identified, which can lead to increased hepatic LDL receptor (LDLR) content.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the dose-dependent effects of **Anacetrapib** in ApoE*3Leiden.CETP mice fed a Western-type diet for 21 weeks.[6]

Table 1: Effect of Anacetrapib on Plasma CETP Activity and Lipid Profile



| Treatment Group (mg/kg/day) | CETP Activity Reduction (%) | Non-HDL-C Reduction (%) | HDL-C Increase (%) |
|---|-----------------------------|----------------------------|--------------------|
| Anacetrapib (0.03) | 59 | 24 | 30 |
| Anacetrapib (0.3) | >60 | 35 | 55 |
| Anacetrapib (3) | >60 | 40 | 75 |
| Anacetrapib (30) | 100 | 45 | 86 |
| Atorvastatin (2.4) | Not Reported | Not Reported | Not Reported |
| Atorvastatin (2.4) + Anacetrapib (0.3) | Not Reported | Not Reported | Not Reported |

Data adapted from a 21-week intervention study.[6] All changes are statistically significant (P < 0.001).

Table 2: Effect of Anacetrapib on Atherosclerosis Development

| Treatment Group (mg/kg/day) | Atherosclerotic Lesion Area Reduction (%) |
|--|---|
| Anacetrapib (0.03) | 41 |
| Anacetrapib (0.3) | 75 |
| Anacetrapib (3) | 88 |
| Anacetrapib (30) | 92 |
| Atorvastatin (2.4) | Not Reported |
| Atorvastatin (2.4) + Anacetrapib (0.3) | 95 |

Data adapted from a 21-week intervention study.[6] All changes are statistically significant (P < 0.01 or P < 0.001).

Experimental Protocols



This section provides detailed methodologies for key experiments involving **Anacetrapib** treatment in ApoE*3Leiden.CETP transgenic mice.

Protocol 1: Evaluation of Dose-Dependent Effects of Anacetrapib on Atherosclerosis

- 1. Animal Model:
- Female ApoE*3Leiden.CETP transgenic mice, 8-12 weeks old.[9]
- House mice under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.[9]
- 2. Diet and Treatment:
- To induce hyperlipidemia and atherosclerosis, feed mice a semi-synthetic Western-type diet (WTD) containing 15% (w/w) fat and 0.15-0.25% (w/w) cholesterol.[9]
- After a run-in period on the WTD, randomize mice into treatment groups based on plasma cholesterol and triglyceride levels.
- Prepare diets containing Anacetrapib at various dosages (e.g., 0.03, 0.3, 3, and 30 mg/kg/day).[6]
- A control group receives the WTD without the drug.
- For combination studies, a group can receive atorvastatin (e.g., 2.4 mg/kg/day) alone or in combination with **Anacetrapib**.[6]
- Administer the respective diets for a period of 21 weeks.
- 3. Sample Collection and Analysis:
- Collect blood samples at baseline and specified time points throughout the study via tail vein bleeding after a 4-hour fast.
- At the end of the 21-week treatment period, euthanize mice and collect terminal blood samples via cardiac puncture.



- · Isolate plasma for lipid analysis.
- Perfuse the heart and aorta with PBS, followed by formalin fixation.
- 4. Biochemical Analysis:
- Plasma Lipids: Measure total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits. Calculate non-HDL-C by subtracting HDL-C from total cholesterol.
- CETP Activity: Determine plasma CETP activity using a fluorometric assay that measures
 the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor
 lipoprotein particle.
- 5. Atherosclerosis Analysis:
- Excise the aortic root and embed in paraffin.
- Prepare serial cross-sections (e.g., 5 μm) of the aortic root.
- Stain sections with hematoxylin and eosin (H&E) to visualize and quantify the atherosclerotic lesion area.
- Perform morphometric analysis using image analysis software to measure the total lesion area per cross-section.
- For plaque stability analysis, stain sections for collagen (Sirius Red), macrophages (e.g., anti-MAC-3 antibody), and smooth muscle cells (e.g., anti-α-actin antibody).

Protocol 2: Investigation of Anacetrapib's Mechanism of Action on Lipoprotein Metabolism

- 1. Animal Model and Treatment:
- Use female ApoE3Leiden.CETP mice and, for CETP-independent studies, ApoE3Leiden mice without the CETP transgene.[3]
- Feed mice a Western-type diet supplemented with Anacetrapib (e.g., 30 mg/kg/day) or a control diet.[3]



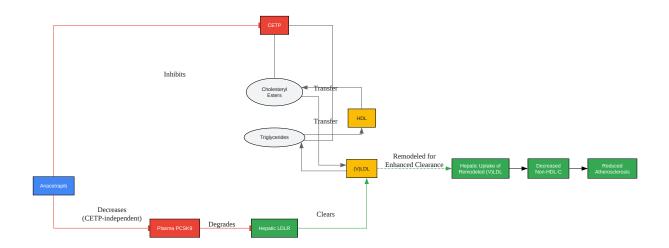
2. VLDL-Triglyceride Production Rate:

- Fast mice for 4 hours.
- Anesthetize mice and inject a bolus of Triton WR-1339 (e.g., 500 mg/kg in saline) via the tail vein to block lipoprotein lipase-mediated clearance of VLDL.
- Collect blood samples at baseline and at regular intervals (e.g., 15, 30, and 60 minutes) post-injection.
- Measure plasma triglyceride concentrations at each time point.
- The VLDL-triglyceride production rate is calculated from the slope of the triglyceride concentration versus time curve.
- 3. VLDL-like Emulsion Particle Clearance:
- Prepare radiolabeled VLDL-like emulsion particles (e.g., containing [³H]cholesteryl oleate and [¹⁴C]triolein).
- Inject the labeled emulsion particles into the tail vein of fasted mice.
- Collect blood samples at various time points (e.g., 2, 5, 10, 15, and 30 minutes) postinjection.
- Measure the radioactivity remaining in the plasma at each time point to determine the clearance rate.
- At the end of the experiment, harvest organs (e.g., liver, spleen, adipose tissue) to determine the tissue-specific uptake of the radiolabels.
- 4. Gene and Protein Expression Analysis:
- · Isolate livers from euthanized mice.
- For gene expression analysis, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for genes of interest, such as Pcsk9, Ldlr, and genes involved in cholesterol biosynthesis.



- For protein analysis, prepare liver lysates and perform Western blotting to determine the protein levels of LDLR and other target proteins.
- Measure plasma PCSK9 levels using a commercially available ELISA kit.

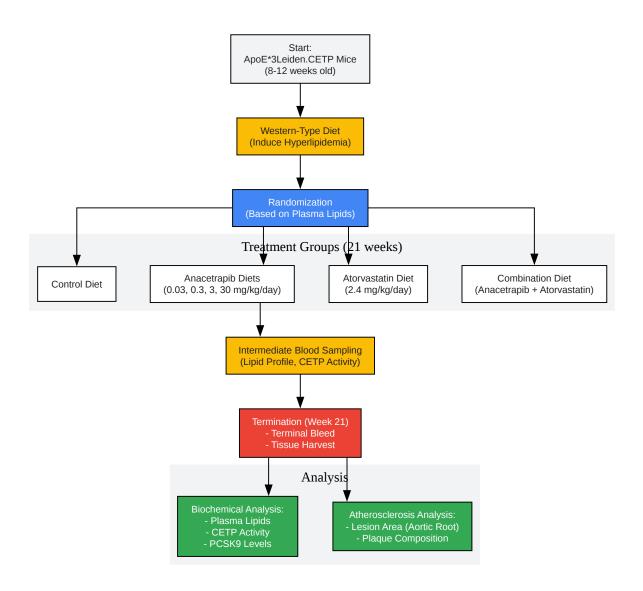
Visualizations



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Caption: Mechanism of **Anacetrapib** in ApoE*3Leiden.CETP mice.





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Caption: Workflow for **Anacetrapib** atherosclerosis study.



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